



Navigating Isoform Selectivity: A Technical Guide to the AC1 Inhibitor ST034307

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Compound of Interest		
Compound Name:	AC1-IN-1	
Cat. No.:	B10831455	Get Quote

Disclaimer: The specific compound "**AC1-IN-1**" was not identified in the available literature. This guide will therefore focus on the well-characterized, potent, and selective adenylyl cyclase 1 (AC1) inhibitor, ST034307, as a representative example of a selective AC1-targeting compound. The data and methodologies presented are based on published findings for ST034307.

This technical guide provides a comprehensive overview of the selectivity profile of the novel chromone derivative ST034307, a selective inhibitor of adenylyl cyclase isoform 1 (AC1). The document is intended for researchers, scientists, and drug development professionals working on the modulation of cyclic AMP (cAMP) signaling pathways.

Introduction to Adenylyl Cyclase 1 (AC1)

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cAMP, a crucial second messenger involved in a myriad of physiological processes.[1] There are nine membrane-bound AC isoforms in humans, each with distinct regulatory properties and tissue expression patterns.[1] AC1 is a member of the calcium/calmodulin (Ca2+/CaM)-stimulated ACs and is predominantly expressed in neuronal tissues, including the dorsal root ganglion, spinal cord, and anterior cingulate cortex.[1][2] Its role in pain perception and opioid dependence has made it a promising therapeutic target.[1][2][3] However, the development of isoform-selective inhibitors is critical to avoid off-target effects, particularly concerning AC8, which is also stimulated by Ca2+/CaM and co-localized with AC1 in neuronal tissues.[3]



Selectivity Profile of ST034307

ST034307 has been identified as a highly selective inhibitor of AC1.[1][2] Its inhibitory activity has been evaluated against all other membrane-bound AC isoforms.

Quantitative Analysis of Inhibition

The following table summarizes the inhibitory concentration (IC50) values and the percentage of inhibition of ST034307 against various human adenylyl cyclase isoforms.

Isoform	IC50 (μΜ) [95% C.I.]	% Inhibition at 10 μM (± S.E.M.)
AC1	1.6 [1.2-2.2]	78 ± 3
AC2	No Inhibition Observed	Potentiation Observed
AC3	No Inhibition Observed	-
AC4	No Inhibition Observed	-
AC5	No Inhibition Observed	Potentiation Observed
AC6	No Inhibition Observed	Potentiation Observed
AC7	No Inhibition Observed	-
AC8	No Inhibition Observed	-
AC9	No Inhibition Observed	-

Data sourced from studies on ST034307, a selective AC1 inhibitor.[1]

Notably, ST034307 did not inhibit other AC isoforms. Instead, it was observed to potentiate the activity of AC2, AC5, and AC6 under certain stimulation conditions.[1]

Experimental Protocols

The determination of the selectivity profile of ST034307 involves robust biochemical and cellular assays.



Adenylyl Cyclase Activity Assays in Cellular Membranes

This method is crucial for determining the direct inhibitory effect of a compound on specific AC isoforms.

Cell Line Preparation:

• HEK293 cells are stably transfected to express individual human AC isoforms (AC1-AC9).

Membrane Preparation:

 Membranes from Sf9 cells expressing specific AC isoforms (e.g., AC1, AC2, or AC5) are prepared as previously described in the literature.[1]

Assay Conditions:

- AC-containing membranes (10–20 µg) are premixed with a Gαs protein subunit (50 nM final concentration) to stimulate AC activity.
- The inhibitor, ST034307, solubilized in DMSO, is incubated with the AC-containing membranes for 10 minutes on ice before initiating the reaction. The final DMSO concentration should not exceed 3%.
- The reaction is carried out for 10 minutes at 30°C in a final volume of 50 μ l.
- The final concentrations of MgCl2 and Mg-ATP in the reaction are 10 mM and 200 μ M, respectively.[1]
- The amount of cAMP produced is then quantified using methods such as competitive binding assays or mass spectrometry.

cAMP Accumulation Assays in Intact Cells

This assay assesses the effect of the inhibitor in a more physiological, intact cell environment.

Methodology:

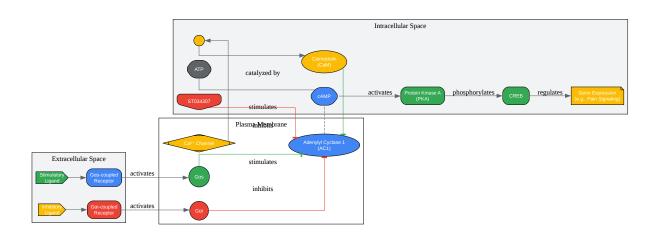


- HEK cells stably transfected with the specific AC isoform of interest (e.g., HEK-AC1 cells) are used.
- Cells are stimulated to induce cAMP production. For AC1, this is typically achieved by increasing intracellular calcium levels.
- The cells are then treated with varying concentrations of the inhibitor (ST034307).
- The intracellular cAMP levels are measured, often using commercially available kits.
- Cell viability assays are conducted in parallel to ensure that the observed inhibition is not due to cytotoxicity.[1]

Signaling Pathways and Experimental Workflow Adenylyl Cyclase 1 Signaling Pathway

The following diagram illustrates the central role of AC1 in the cAMP signaling cascade and its points of regulation.





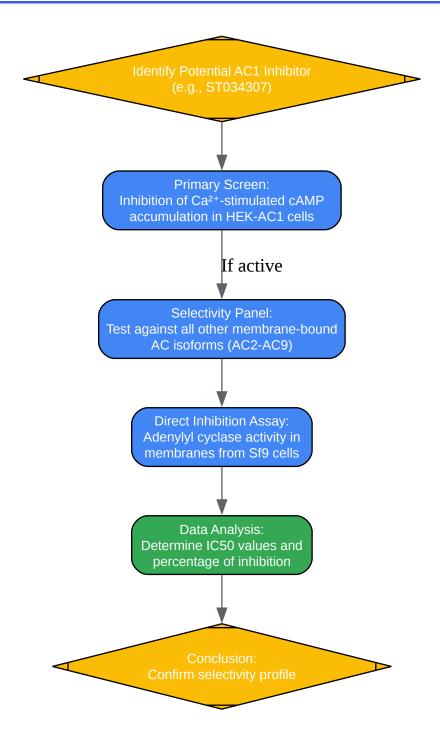
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Caption: AC1 signaling and points of regulation.

Experimental Workflow for Determining AC Isoform Selectivity

The logical flow for assessing the selectivity of a potential AC1 inhibitor is depicted below.





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